4-Ethylhexanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82598-77-4 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

4-ethylhexanenitrile |

InChI |

InChI=1S/C8H15N/c1-3-8(4-2)6-5-7-9/h8H,3-6H2,1-2H3 |

InChI Key |

XHUWROVEEFXLID-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCC#N |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethylhexanenitrile CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylhexanenitrile, a chemical compound with the CAS number 82598-77-4 .[1][2] This document summarizes its key chemical and physical properties, and available safety information. Due to the limited publicly available research on this specific nitrile, this guide focuses on foundational data.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for handling, storage, and consideration in experimental design.

| Property | Value | Source |

| CAS Number | 82598-77-4 | [1][2] |

| Molecular Formula | C8H15N | [1] |

| Molecular Weight | 125.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(CC)CCC#N | [1] |

| InChI | InChI=1S/C8H15N/c1-3-8(4-2)6-5-7-9/h8H,3-6H2,1-2H3 | [1] |

| InChIKey | XHUWROVEEFXLID-UHFFFAOYSA-N | [1] |

Physicochemical Data

A compilation of computed physical and chemical data for this compound is presented below. These values are predicted based on its chemical structure.

| Property | Value | Unit |

| XLogP3 | 2.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 125.120449483 | Da |

| Monoisotopic Mass | 125.120449483 | Da |

| Topological Polar Surface Area | 23.8 | Ų |

| Heavy Atom Count | 9 | |

| Complexity | 94.4 |

Safety and Handling

Appropriate safety precautions are crucial when handling any chemical compound. The following information provides a general guideline for this compound. Always refer to a comprehensive Safety Data Sheet (SDS) before use.

General Precautions:

-

Use only in a well-ventilated area or outdoors.[3]

-

Wear protective gloves, clothing, eye, and face protection.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Keep the container tightly closed and store in a cool, dry place away from direct sunlight.[3]

-

Store in a locked-up location.[3]

Fire Safety:

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][4]

-

In case of fire, use appropriate extinguishing media.[3]

Experimental Data and Protocols

Currently, there is a lack of publicly available, detailed experimental protocols specifically for this compound in scientific literature. General synthetic methods for nitriles, such as the reaction of alkyl halides with sodium cyanide or the dehydration of amides, may be applicable for its synthesis. However, specific reaction conditions, purification methods, and analytical characterization for this compound are not well-documented in the provided search results.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the biological activity or associated signaling pathways of this compound. Therefore, diagrams of signaling pathways or experimental workflows cannot be generated at this time. Further research is required to elucidate any potential pharmacological or toxicological effects of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Ethylhexanenitrile. Due to the limited availability of experimentally determined data in public-access literature and databases, this guide presents computed properties sourced from computational chemistry databases. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, offering a foundational methodology for laboratory investigation of this and similar organic nitrile compounds.

Core Physicochemical Data

The following table summarizes the computed physicochemical properties of this compound. It is critical to note that these values are predictions based on computational models and have not been experimentally verified.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 82598-77-4 | PubChem |

| Molecular Formula | C₈H₁₅N | PubChem |

| Molecular Weight | 125.21 g/mol | PubChem |

| Canonical SMILES | CCC(CC)CCC#N | PubChem |

| InChI | InChI=1S/C8H15N/c1-3-8(4-2)6-5-7-9/h8H,3-6H2,1-2H3 | PubChem |

| InChIKey | XHUWROVEEFXLID-UHFFFAOYSA-N | PubChem |

| XLogP3-AA (LogP) | 2.7 | PubChem |

| Topological Polar Surface Area | 23.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.

Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube. A capillary tube, sealed at one end, is then inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This process should be repeated to ensure accuracy.

Determination of Density

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance.

Procedure:

-

Tare the Balance: Place a clean, dry volumetric flask (e.g., 5 or 10 mL) on an analytical balance and tare the balance to zero.

-

Measure the Volume: Carefully fill the volumetric flask with the liquid sample up to the calibration mark. Ensure the meniscus is read at eye level.

-

Measure the Mass: Place the filled volumetric flask on the tared analytical balance and record the mass of the liquid.

-

Calculate Density: The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V). The measurement should be performed at a recorded temperature, as density is temperature-dependent.

Determination of Melting Point

For solid organic compounds, the melting point is a crucial indicator of purity. While this compound is expected to be a liquid at room temperature, this protocol is included for broader applicability.

Capillary Method:

-

Sample Preparation: A small amount of the finely powdered solid organic compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and the assembly is placed in a melting point apparatus (e.g., a Thiele tube with a heating oil or an electrically heated block).

-

Heating: The apparatus is heated slowly and steadily.

-

Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point of the compound. A narrow melting point range is indicative of a pure substance.

Determination of Solubility

The solubility of an organic compound in various solvents provides insights into its polarity and potential intermolecular interactions.

Qualitative Solubility Testing:

-

Solvent Selection: A range of solvents with varying polarities should be selected, such as water, ethanol, acetone, diethyl ether, and hexane.

-

Procedure: In a series of small test tubes, add a small, measured amount of this compound (e.g., 0.1 mL). To each test tube, add a measured amount of a different solvent (e.g., 1 mL), starting with the least polar solvent.

-

Observation: After each addition, the mixture is agitated and observed for dissolution. The compound is classified as soluble if it forms a homogeneous solution. The results are recorded as soluble, partially soluble, or insoluble for each solvent.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel liquid organic compound like this compound.

This workflow begins with the chemical synthesis of the target compound, followed by standard workup procedures to isolate the crude product.[2][3] Purification, typically through distillation for a liquid compound, is then performed. The purified compound subsequently undergoes a series of characterization experiments. Physicochemical properties such as boiling point, density, and solubility are determined.[4][5] Spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group identification, are employed to fully characterize the synthesized molecule.[4][6][7][8][9][10]

References

- 1. This compound | C8H15N | CID 12836139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. biotage.com [biotage.com]

- 4. rroij.com [rroij.com]

- 5. m.youtube.com [m.youtube.com]

- 6. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, purification and characterization of organic compounds — Chemistry "Giacomo Ciamician" [chemistry.unibo.it]

- 9. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of 4-Ethylhexanenitrile from Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethylhexanenitrile, a valuable nitrile intermediate, from alkyl halide precursors. The core of this synthesis is the nucleophilic substitution reaction between a suitable secondary alkyl halide and a cyanide salt, primarily following an SN2 mechanism. This document details the underlying chemical principles, provides a representative experimental protocol, and presents relevant data in a structured format. Furthermore, logical diagrams illustrating the reaction pathway and experimental workflow are included to enhance understanding. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of this synthetic transformation.

Introduction

Nitriles are a critical functional group in organic chemistry, serving as versatile precursors for a wide range of organic compounds, including amines, carboxylic acids, and ketones. The synthesis of nitriles from readily available alkyl halides is a fundamental and widely utilized transformation. This guide focuses specifically on the preparation of this compound, a branched-chain aliphatic nitrile. The primary synthetic route discussed is the Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with a metal cyanide.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion acts as the nucleophile, displacing a halide leaving group from the alkyl substrate.[2] For the synthesis of this compound, a secondary alkyl halide is required as the starting material. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (DMSO) being particularly effective in promoting the desired SN2 pathway and minimizing side reactions, such as elimination and the formation of isonitriles.[1][3]

Reaction Mechanism and Principles

The synthesis of this compound from an appropriate alkyl halide and a cyanide salt is a classic example of an SN2 reaction.

Key Principles:

-

Nucleophile: The cyanide ion (CN⁻) is a potent nucleophile.

-

Substrate: A suitable alkyl halide with the corresponding carbon skeleton is required. For this compound, the logical precursor is a 3-halo-3-ethylhexane, for instance, 3-bromo-3-ethylhexane. As a secondary halide, it is susceptible to both substitution and elimination reactions.

-

Leaving Group: A good leaving group, such as bromide or iodide, is essential for the reaction to proceed efficiently.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or acetone are preferred.[1] These solvents solvate the cation of the cyanide salt but not the cyanide anion, thus increasing its nucleophilicity. The use of DMSO has been shown to be advantageous for reactions involving secondary halides.[3]

-

Stereochemistry: If the reaction were to occur at a chiral center, the SN2 mechanism would lead to an inversion of stereochemistry.

Potential Side Reactions:

-

Elimination (E2): Due to the use of a secondary alkyl halide and the basic nature of the cyanide ion, the E2 elimination reaction to form an alkene is a potential side reaction.

-

Isonitrile Formation: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. Attack through the nitrogen atom leads to the formation of an isonitrile, an undesired side product. The use of alkali metal cyanides (e.g., NaCN, KCN) in polar aprotic solvents favors the formation of the nitrile.[1]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, representative experimental protocol for the synthesis of this compound from 3-bromo-3-ethylhexane.

Disclaimer: This protocol is a representative example based on general procedures for similar reactions.[3] Appropriate safety precautions must be taken when working with cyanide salts, which are highly toxic. All procedures should be performed in a well-ventilated fume hood.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-3-ethylhexane | C₈H₁₇Br | 193.12 | 19.31 g | 0.10 |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 5.88 g | 0.12 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium cyanide (5.88 g, 0.12 mol) and dimethyl sulfoxide (50 mL).

-

Addition of Alkyl Halide: The mixture is heated to 90°C with stirring. A solution of 3-bromo-3-ethylhexane (19.31 g, 0.10 mol) in DMSO (50 mL) is added dropwise from the dropping funnel over a period of 1 hour.

-

Reaction: After the addition is complete, the reaction mixture is maintained at 90°C for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is cooled to room temperature and then poured into 500 mL of ice-cold water. The aqueous mixture is extracted with diethyl ether (3 x 100 mL).

-

Washing: The combined organic extracts are washed with saturated sodium chloride solution (2 x 100 mL) to help break any emulsions and remove residual DMSO.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Data Presentation

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Starting Material | 3-Bromo-3-ethylhexane | C₈H₁₇Br | 193.12 | 1891-66-3 |

| Reagent | Sodium Cyanide | NaCN | 49.01 | 143-33-9 |

| Product | This compound | C₈H₁₅N | 125.21 | 82598-77-4[4] |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Reaction Type | SN2 (Kolbe Nitrile Synthesis) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 90 °C |

| Reaction Time | 4 - 6 hours |

| Theoretical Yield | 12.52 g |

| Expected Yield | 65-80% (based on similar reactions with secondary halides)[3] |

| Appearance | Colorless liquid |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristic Peaks |

| ¹H NMR (CDCl₃) | Complex aliphatic signals in the region of δ 0.8-2.5 ppm. |

| ¹³C NMR (CDCl₃) | Nitrile carbon (C≡N) signal around δ 118-125 ppm. Aliphatic carbon signals in the region of δ 10-40 ppm. |

| IR (Infrared Spectroscopy) | Strong, sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. C-H stretching bands for sp³ hybridized carbons just below 3000 cm⁻¹. |

Note: Specific, experimentally obtained spectroscopic data for this compound is not widely available in the searched literature. The provided data is based on characteristic values for similar aliphatic nitriles.

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from a secondary alkyl halide via the Kolbe nitrile synthesis is a robust and reliable method. The use of sodium cyanide in dimethyl sulfoxide provides an effective system for this SN2 transformation, leading to good yields of the desired product. Careful control of reaction conditions is necessary to minimize the formation of elimination and isonitrile side products. The detailed protocol and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this and structurally related nitrile compounds. The versatility of the nitrile functional group makes this synthesis a valuable step in the development of more complex molecules for pharmaceutical and other applications.

References

Spectroscopic Analysis of 4-Ethylhexanenitrile: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylhexanenitrile (C₈H₁₅N).[1] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by generalized experimental protocols for data acquisition.

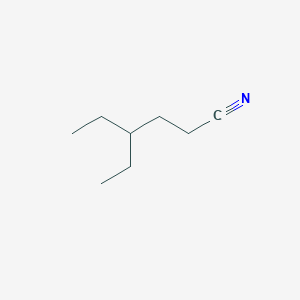

Molecular Structure

This compound is a saturated aliphatic nitrile with a branched alkyl chain. The molecular weight of this compound is 125.21 g/mol .[1] The structural characteristics are key to interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~ 2.3 | Triplet | 2H |

| H-2 | ~ 1.6 | Multiplet | 2H |

| H-3 | ~ 1.5 | Multiplet | 1H |

| H-4, H-4' | ~ 1.4 | Multiplet | 4H |

| H-5, H-5' | ~ 0.9 | Triplet | 6H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (CN) | ~ 118-125 |

| C-2 | ~ 15-25 |

| C-3 | ~ 30-40 |

| C-4 | ~ 40-50 |

| C-5, C-5' | ~ 25-35 |

| C-6, C-6' | ~ 10-15 |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-25 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).[2][3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3] Transfer the solution to a clean NMR tube to a depth of about 4-5 cm.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, proton-decoupled spectra are commonly acquired to simplify the spectrum to single lines for each carbon.[5]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| C≡N | 2240-2260 | Medium, Sharp | Nitrile stretch[6][7][8] |

| C-H | 2850-3000 | Strong | Alkane sp³ C-H stretch[6][9] |

| CH₂ | ~1465 | Medium | Methylene bend[8] |

| CH₃ | ~1375 | Medium | Methyl bend[8] |

Experimental Protocol for IR Spectroscopy

A general procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[6] Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest.

-

Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments for this compound

| m/z | Ion |

| 125 | [M]⁺ (Molecular Ion) |

| 96 | [M - C₂H₅]⁺ |

| 82 | [M - C₃H₇]⁺ |

| 68 | [M - C₄H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ (from McLafferty rearrangement)[10] |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.[11] This process forms a molecular ion (a radical cation) and various fragment ions.[12]

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound in mass spectrometry.

Caption: Predicted fragmentation of this compound.

References

- 1. This compound | C8H15N | CID 12836139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermal Stability of 4-Ethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Ethylhexanenitrile

This compound is a branched aliphatic nitrile with the chemical formula C8H15N. Its molecular structure consists of a hexanenitrile backbone with an ethyl group at the fourth carbon position. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and use in various chemical processes, particularly in the context of drug development where thermal processing steps are common. Thermal decomposition can lead to the generation of hazardous byproducts and presents potential safety risks if not properly understood and managed.

Assessment of Thermal Stability

The thermal stability of a chemical compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the temperatures of melting, crystallization, and decomposition, as well as the enthalpy of these transitions. Exothermic decomposition events are of particular concern as they can indicate a potential for thermal runaway.

Quantitative Data on Thermal Stability

As of the date of this guide, specific quantitative data from TGA or DSC analyses for this compound is not available in the reviewed literature. To provide a frame of reference, the table below is a template that would be used to summarize such data if it were available.

Table 1: Thermal Stability Data for this compound (Template)

| Parameter | Value | Method | Conditions |

| Onset of Decomposition (Tonset) | Data not available | TGA/DSC | Heating rate, atmosphere |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | TGA | Heating rate, atmosphere |

| Mass Loss at Decomposition | Data not available | TGA | Temperature range |

| Decomposition Enthalpy (ΔHd) | Data not available | DSC | Heating rate, atmosphere |

Detailed Experimental Protocols

In the absence of specific experimental data for this compound, this section provides standardized, detailed methodologies for conducting TGA and DSC experiments to assess its thermal stability.

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air, to assess oxidative stability) at a flow rate of 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used. Slower or faster heating rates (e.g., 5, 15, 20 °C/min) can be used to study the kinetics of decomposition.

-

Temperature Range: Typically from ambient temperature to 500 °C, or higher if decomposition is not complete.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss (from the peak of the derivative of the TGA curve).

4.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan. The use of a sealed pan is important to prevent evaporation of the sample before decomposition.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is common.

-

Temperature Range: From ambient temperature to a temperature beyond the decomposition point, as determined by TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic events. The onset temperature of any exothermic peak is a critical indicator of the start of decomposition. The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHd).

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a compound like this compound.

Caption: Workflow for assessing the thermal stability of a chemical compound.

Safety Considerations

Given the lack of specific thermal stability data, caution should be exercised when handling this compound at elevated temperatures. General safety precautions for handling nitriles should be followed. These include working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. In case of fire, appropriate extinguishing media should be used.[1]

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for its assessment. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to generate the necessary data. The logical workflow presented can guide a systematic evaluation of thermal hazards. It is strongly recommended that experimental thermal analysis be conducted to determine the specific decomposition profile of this compound before its use in any process where it may be subjected to elevated temperatures.

References

An In-depth Technical Guide to the Solubility of 4-Ethylhexanenitrile in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethylhexanenitrile in a range of common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on the theoretical principles governing the solubility of nitriles, presents estimated solubility classifications, and offers detailed experimental protocols for researchers to determine precise solubility data. The provided methodologies and workflows are intended to empower scientific professionals in drug development and other research areas to effectively utilize this compound in their work.

Introduction to this compound and its Solubility

This compound, a branched-chain aliphatic nitrile, possesses a molecular structure that dictates its interactions with various solvents. The presence of a polar nitrile (-C≡N) group and a nonpolar eight-carbon alkyl chain results in a molecule with moderate polarity. The nitrile group, with its triple bond and the electronegativity of the nitrogen atom, is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.[1][2] Conversely, the alkyl portion of the molecule contributes to van der Waals forces and hydrophobic interactions.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. For this compound, its solubility in a given organic solvent will be determined by the balance of these interactions. Solvents that can effectively solvate both the polar nitrile head and the nonpolar alkyl tail will be the most effective.

Estimated Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Polarity Index | Estimated Solubility | Rationale |

| Alcohols | Methanol | 5.1 | High | The polar hydroxyl group of methanol can interact favorably with the nitrile group, while its short alkyl chain is compatible with the nonpolar part of this compound. |

| Ethanol | 4.3 | High | Similar to methanol, ethanol is a good solvent for nitriles of this size. | |

| Isopropanol | 3.9 | Moderate to High | The slightly larger alkyl group of isopropanol may slightly reduce its solvating power for the polar nitrile group compared to methanol and ethanol. | |

| Ketones | Acetone | 5.1 | High | Acetone's high polarity and its ability to accept hydrogen bonds make it an excellent solvent for moderately polar compounds like this compound. |

| Methyl Ethyl Ketone (MEK) | 4.7 | High | MEK shares similar solvating properties with acetone and is expected to be a good solvent. | |

| Ethers | Diethyl Ether | 2.8 | Moderate to High | Diethyl ether is a relatively nonpolar solvent but can act as a hydrogen bond acceptor, allowing for some interaction with the nitrile group. |

| Tetrahydrofuran (THF) | 4.0 | High | THF is more polar than diethyl ether and is generally a very good solvent for a wide range of organic compounds. | |

| Hydrocarbons | Hexane | 0.1 | Low to Moderate | As a nonpolar solvent, hexane will primarily interact with the alkyl chain of this compound. The polar nitrile group will limit solubility. |

| Toluene | 2.4 | Moderate | The aromatic ring of toluene provides some polarizability, making it a better solvent than aliphatic hydrocarbons for moderately polar compounds. | |

| Chlorinated Solvents | Dichloromethane | 3.1 | High | Dichloromethane is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds. |

Note: These are estimations and should be confirmed by experimental determination.

Experimental Protocols for Determining Solubility

To obtain precise quantitative solubility data for this compound, the following experimental protocols can be employed. These methods are standard in the field and can be adapted based on available laboratory equipment.

This is a widely used and reliable method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and the rate of dissolution. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to ensure complete separation of the liquid and undissolved phases.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved solute.

-

Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the remaining solute. The difference in weight will give the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculation: Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.

This method is suitable for more rapid and high-throughput solubility screening.

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Measure the absorbance of these standards at a specific wavelength using a UV-Vis spectrophotometer (if the compound has a chromophore) or analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the gravimetric method.

-

Sampling and Dilution: After phase separation (step 3 of the gravimetric method), take a precise aliquot of the supernatant and dilute it with a known volume of the pure solvent to bring its concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same spectroscopic or chromatographic method used for the calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 4-Ethylhexanenitrile as a Precursor for Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules. Their presence is often essential for modulating physicochemical properties such as solubility and for direct interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of 4-ethylhexan-1-amine, a branched primary amine, from its nitrile precursor, 4-ethylhexanenitrile. The protocols described herein focus on two robust and widely applicable reduction methods: lithium aluminum hydride (LiAlH₄) reduction and catalytic hydrogenation. These methods offer reliable pathways to access this versatile amine for applications in drug discovery and medicinal chemistry.

Introduction

The synthesis of primary amines is a cornerstone of organic and medicinal chemistry.[1][2] Branched aliphatic amines, such as 4-ethylhexan-1-amine, are of particular interest in drug development. The incorporation of such lipophilic and sterically defined moieties can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, including its metabolic stability and target-binding affinity. This compound serves as a readily accessible precursor to 4-ethylhexan-1-amine, which can be a key intermediate in the synthesis of novel therapeutic agents. The conversion of the nitrile group to a primary amine is a fundamental transformation that can be achieved through various reductive methods.[3][4] This application note details two common and effective protocols for this conversion, providing researchers with the necessary information to produce 4-ethylhexan-1-amine for their research and development needs.

Data Presentation

The physical and chemical properties of the precursor, this compound, and the resulting primary amine, 4-ethylhexan-1-amine, are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound (Precursor)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N | [5] |

| Molecular Weight | 125.21 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 82598-77-4 | [5] |

| SMILES | CCC(CC)CC#N | [5] |

| Physical State | Liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available |

Table 2: Physical and Chemical Properties of 4-ethylhexan-1-amine (Product)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [5] |

| Molecular Weight | 129.24 g/mol | [5] |

| IUPAC Name | 4-ethylhexan-1-amine | [5] |

| CAS Number | 1000510-56-4 | [5] |

| SMILES | CCC(CC)CCCN | [5] |

| Physical State | Liquid | |

| Boiling Point | Not available | |

| Predicted XLogP3 | 2.4 | [5] |

| Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation. | [5] |

Experimental Protocols

Two primary methods for the reduction of this compound to 4-ethylhexan-1-amine are presented below. These protocols are based on established procedures for the reduction of aliphatic nitriles.[3][6]

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the nitrile using a powerful reducing agent, LiAlH₄, in an ethereal solvent.[7][8][9][10]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether (or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (or THF) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC). The reaction can be gently refluxed if necessary to drive it to completion.

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add distilled water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. This is a highly exothermic process and will generate hydrogen gas.

-

Work-up: Following the water quench, add 15% aqueous NaOH solution (X mL) dropwise, followed by another portion of distilled water (3X mL). Stir the resulting granular precipitate for 30 minutes.

-

Isolation: Filter the precipitate and wash it thoroughly with diethyl ether (or THF). Combine the organic filtrates in a separatory funnel.

-

Purification: Wash the combined organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-ethylhexan-1-amine.

-

Further Purification (Optional): The crude amine can be further purified by distillation under reduced pressure.

Expected Yield: High (typically >80%)

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol utilizes catalytic hydrogenation, a method that is often considered greener and safer for large-scale synthesis compared to metal hydride reductions. Raney Nickel is a common catalyst for this transformation.[6] The reduction of the related compound 4-ethylhex-2-en-1-amine to 4-ethylhexan-1-amine is achieved through catalytic hydrogenation, indicating the suitability of this method.[6]

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Ethanol or Methanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

Procedure:

-

Catalyst Preparation: In a suitable high-pressure reaction vessel, add this compound (1.0 equivalent) and the solvent (ethanol or methanol). If desired, a small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.

-

Addition of Catalyst: Carefully add Raney Nickel slurry (typically 5-10% by weight of the nitrile).

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may vary) and heat the mixture to the desired temperature (e.g., 50-100 °C).

-

Reaction: Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Wash the catalyst pad with the reaction solvent.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude 4-ethylhexan-1-amine can be purified by distillation under reduced pressure.

Expected Yield: Good to high (typically 70-90%)

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-ethylhexan-1-amine from this compound using the two described methods.

Caption: Synthetic routes from this compound to 4-ethylhexan-1-amine.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical relationship of utilizing a precursor like this compound in a drug discovery pipeline.

Caption: Role of 4-ethylhexan-1-amine in a typical drug discovery workflow.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the synthesis of 4-ethylhexan-1-amine from this compound. Both lithium aluminum hydride reduction and catalytic hydrogenation are effective, with the choice of method depending on factors such as scale, available equipment, and safety considerations. The resulting branched primary amine is a valuable building block for medicinal chemists, offering a scaffold to introduce lipophilicity and three-dimensionality into drug candidates, potentially leading to improved pharmacological properties. These detailed protocols should enable researchers to efficiently synthesize this key intermediate for their drug discovery and development programs.

References

- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 2. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 4-Ethylhexan-1-amine | C8H19N | CID 20328494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Ethylhex-2-en-1-amine | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols: 4-Ethylhexanenitrile in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-ethylhexanenitrile in Grignard reactions for the synthesis of ketones. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, offering a reliable method for the preparation of a wide array of ketone derivatives.

Introduction

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, is a fundamental organometallic chemical reaction in which alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone. Its application extends to the reaction with nitriles, providing a robust and efficient pathway for the synthesis of ketones.[1] The reaction with a nitrile, such as this compound, proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile. This forms an intermediate imine salt, which upon acidic hydrolysis, yields the corresponding ketone.[2]

A key advantage of using nitriles in Grignard reactions is that the reaction typically stops after the first addition of the Grignard reagent. The intermediate magnesium salt of the imine is unreactive towards a second equivalent of the Grignard reagent, thus preventing the formation of tertiary alcohols, which are common byproducts when using esters as starting materials.[3]

Reaction Principle and Mechanism

The reaction of this compound with a Grignard reagent (R-MgX) proceeds in two distinct stages:

-

Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group in this compound. This results in the formation of a stable intermediate, a magnesium salt of an imine.

-

Hydrolysis: The intermediate imine salt is then hydrolyzed, typically with an aqueous acid, to yield the final ketone product and ammonia.[4][5]

The overall transformation can be represented as follows:

Step 1: Grignard Addition

Where R is the 4-ethylhexyl group and R' is the organic residue from the Grignard reagent.

Step 2: Hydrolysis

Applications in Synthesis

The Grignard reaction with this compound is a versatile tool for the synthesis of a variety of ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. By varying the Grignard reagent, a wide range of ketones with different functionalities can be accessed. For instance:

-

Synthesis of Aliphatic Ketones: Using alkyl Grignard reagents (e.g., methylmagnesium bromide, ethylmagnesium bromide) allows for the synthesis of various aliphatic ketones.

-

Synthesis of Aryl Ketones: The use of aryl Grignard reagents (e.g., phenylmagnesium bromide) leads to the formation of aryl ketones, which are common structural motifs in many biologically active molecules.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific Grignard reagents and scales. Crucially, all glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture. [6][7]

General Preparation of a Grignard Reagent (Example: Phenylmagnesium Bromide)

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A magnetic stirrer is also required. All glassware should be oven-dried before use.[8]

-

Magnesium Activation: Place magnesium turnings in the flask. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[1]

-

Reagent Addition: Add a solution of the organic halide (e.g., bromobenzene) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise from the dropping funnel to the magnesium turnings.[9]

-

Initiation and Completion: The reaction is typically initiated by gentle warming. Once initiated, the reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux. After the addition is complete, the mixture is usually stirred at room temperature or gentle reflux for a period to ensure complete formation of the Grignard reagent.[10]

Reaction of this compound with a Grignard Reagent

-

Reaction Setup: In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution of this compound to 0 °C using an ice bath.

-

Grignard Addition: Add the prepared Grignard reagent solution dropwise from the dropping funnel to the stirred solution of this compound, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the progress can be monitored by TLC). For less reactive Grignard reagents, gentle reflux may be necessary.

-

Hydrolysis (Work-up): Carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8] This will hydrolyze the intermediate imine and quench any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude ketone can be purified by distillation or column chromatography.

Quantitative Data

The following table provides representative yields for the synthesis of ketones from the reaction of various Grignard reagents with nitriles. While specific data for this compound is not widely published, these values, based on analogous reactions, serve as a useful benchmark.[11]

| Grignard Reagent | Product Ketone Structure | Representative Yield (%) |

| Methylmagnesium bromide | 5-Ethyl-2-heptanone | 70-80 |

| Ethylmagnesium bromide | 6-Ethyl-3-octanone | 70-80 |

| Phenylmagnesium bromide | 1-(1-Ethylbutyl)-1-phenylmethanone | 65-75 |

| Isopropylmagnesium chloride | 2-Methyl-5-ethyl-3-heptanone | 60-70 |

| Benzylmagnesium chloride | 1-(1-Ethylbutyl)-2-phenylethanone | 50-60 |

Note: Yields are estimates based on typical Grignard reactions with nitriles and may vary depending on reaction conditions and purification methods.

Visualizations

Reaction Mechanism

Caption: General mechanism of the Grignard reaction with this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of ketones.

References

- 1. adichemistry.com [adichemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 11. Preparation of Ketones from Grignard Reagents and Acetic Anhydride [chemistry.mdma.ch]

4-Ethylhexanenitrile: A High-Boiling Point Nitrile Solvent for Specialized Organic Reactions

Application Note & Protocols

Introduction

4-Ethylhexanenitrile is a branched aliphatic nitrile that presents unique opportunities as a solvent in organic synthesis. Its molecular structure, featuring a tertiary carbon atom adjacent to the nitrile group, imparts distinct physical and chemical properties compared to linear nitriles like acetonitrile. This document provides an overview of its potential applications, key physical data, and generalized protocols for its use in organic reactions, particularly those requiring elevated temperatures and a polar aprotic medium. Its high boiling point and relatively low toxicity make it a potentially safer alternative to other high-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in certain applications.

Physical and Chemical Properties

A comprehensive understanding of a solvent's properties is crucial for its effective application. The table below summarizes the key physical data for this compound and compares it with other common nitrile solvents.

| Property | This compound | Acetonitrile | Propionitrile | Benzonitrile |

| CAS Number | 1653-55-0 | 75-05-8 | 107-12-0 | 100-47-0 |

| Molecular Formula | C8H15N | C2H3N | C3H5N | C7H5N |

| Molecular Weight ( g/mol ) | 125.22 | 41.05 | 55.08 | 103.12 |

| Boiling Point (°C) | 188-189 | 81.6 | 97.4 | 190.7 |

| Melting Point (°C) | -63 | -45.7 | -92 | -13 |

| Density (g/mL at 25°C) | 0.815 | 0.786 | 0.782 | 1.01 |

| Dielectric Constant (ε) | Not available | 37.5 | 27.2 | 25.2 |

| Dipole Moment (D) | Not available | 3.92 | 4.07 | 4.18 |

Potential Applications in Organic Synthesis

The unique properties of this compound suggest its utility in several areas of organic synthesis:

-

High-Temperature Nucleophilic Substitution Reactions: Its high boiling point makes it an excellent solvent for reactions requiring sustained high temperatures, such as SNAr reactions or the synthesis of ethers and cyanides where reactants have low solubility in lower-boiling solvents.

-

Metal-Catalyzed Cross-Coupling Reactions: The coordinating ability of the nitrile group can stabilize catalytic species in reactions like Suzuki, Heck, and Sonogashira couplings, potentially leading to improved yields and catalyst turnover at elevated temperatures.

-

Electrochemical Applications: The polarity and wide electrochemical window of nitrile solvents make them suitable for use as electrolytes in batteries and for electrochemical synthesis. The high boiling point of this compound could offer advantages in high-temperature electrochemical systems.

-

Specialty Polymerizations: It can be employed as a solvent for the synthesis of polymers that require high temperatures for propagation or are soluble only in polar aprotic media.

Experimental Protocols

The following are generalized protocols for utilizing this compound as a solvent. These should be adapted based on the specific requirements of the reaction.

General Protocol for a High-Temperature Nucleophilic Aromatic Substitution (SNAr) Reaction

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 equiv) and the nucleophile (1.1-1.5 equiv).

-

Solvent Addition: Add a sufficient volume of dry this compound to achieve a reactant concentration of 0.1-1.0 M.

-

Reaction Setup: Flush the system with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to the desired temperature (typically 120-180 °C) using an oil bath and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove this compound. Further purification can be achieved by column chromatography, distillation, or recrystallization.

General Protocol for a Suzuki Cross-Coupling Reaction

-

Catalyst and Reagent Preparation: To a Schlenk flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 equiv).

-

Solvent Addition: Degas an appropriate volume of this compound by bubbling with an inert gas for 15-30 minutes, then add it to the Schlenk flask via cannula.

-

Reaction Setup: Place the flask under an inert atmosphere.

-

Heating: Heat the reaction mixture to 80-150 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Partition the filtrate between an organic solvent and water. The organic layer is then dried, concentrated, and purified as necessary.

Visualizing Experimental Design and Logic

Logical Workflow for Solvent Selection in Organic Synthesis

Caption: A decision tree for selecting an appropriate solvent based on key reaction parameters.

Generalized Experimental Workflow for a High-Temperature Reaction

Caption: A typical workflow for conducting an organic reaction at elevated temperatures using this compound.

Application Note & Protocol: Quantitative Analysis of 4-Ethylhexanenitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

AN-04EH-GCMS-2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of 4-Ethylhexanenitrile, a potentially reactive and genotoxic impurity, in pharmaceutical and environmental samples. The described protocol utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), offering high selectivity and sensitivity for the analysis of this volatile nitrile compound. The method is suitable for trace-level quantification and can be adapted for various sample matrices with appropriate sample preparation.

Introduction

This compound is an organic nitrile that may be present as an impurity in raw materials, synthetic intermediates, or finished pharmaceutical products. Due to the potential toxicological concerns associated with nitrile compounds, robust and sensitive analytical methods are required for their quantification. This application note describes a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound. Gas chromatography provides the necessary separation for volatile compounds, while mass spectrometry offers definitive identification and accurate quantification.

Analytical Method Overview

The quantification of this compound is performed by GC-MS. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Figure 1: General experimental workflow for the quantification of this compound.

Experimental Protocols

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS): e.g., Heptanenitrile or other suitable non-interfering nitrile

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Water (Milli-Q or equivalent)

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate (analytical grade)

3.2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

3.2.2. Internal Standard Stock Solution (1000 µg/mL) Prepare a stock solution of the internal standard (e.g., Heptanenitrile) in the same manner as the analyte stock solution.

3.2.3. Calibration Standards Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve a concentration range of, for example, 0.1 µg/mL to 10 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 1 µg/mL.

3.2.4. Sample Preparation (Aqueous Matrix)

-

To 5 mL of the aqueous sample, add 1 g of sodium chloride and vortex to dissolve.

-

Spike with the internal standard solution to a final concentration of 1 µg/mL.

-

Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (lower) layer.

-

Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

The extract is now ready for GC-MS analysis. For higher sensitivity, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of dichloromethane.

The following table summarizes the recommended GC-MS parameters. These may be optimized for the specific instrument and application.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | To be determined from the mass spectrum of this compound (e.g., molecular ion or a major fragment) |

| Qualifier Ions (m/z) | To be determined from the mass spectrum of this compound |

Data Presentation and Quantitative Analysis

The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards.

Table 1: Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy/Recovery (%) | 90 - 110% |

| Retention Time (approx.) | To be determined |

| Internal Standard Retention Time | To be determined |

Logical Relationship for Method Selection

The choice of analytical technique is critical for achieving the desired sensitivity and selectivity. The following diagram illustrates the decision-making process for selecting an appropriate method for nitrile impurity analysis.

Figure 2: Decision tree for analytical method selection for nitrile impurities.

Conclusion

The GC-MS method described in this application note is a reliable and robust approach for the quantification of this compound in various sample matrices. The use of an internal standard ensures high precision and accuracy. The provided protocol can be validated in accordance with regulatory guidelines to support drug development and safety assessment programs. Proper sample preparation is crucial for achieving optimal results, and the liquid-liquid extraction procedure outlined is effective for aqueous samples. For other matrices, appropriate extraction and clean-up steps should be developed and validated.

Application Notes and Protocols for the Gas Chromatographic Analysis of 4-Ethylhexanenitrile

These application notes provide a comprehensive guide for the quantitative analysis of 4-Ethylhexanenitrile using gas chromatography (GC). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[1] For the analysis of nitriles, such as this compound, GC offers high resolution and sensitivity. The choice of stationary phase, detector, and sample preparation method are critical for developing a robust and reliable analytical method.[2] This document outlines a recommended starting method for the analysis of this compound, which can be further optimized for specific matrices and analytical requirements.

Experimental Protocols

A detailed methodology for the GC analysis of this compound is provided below. This protocol is a general guideline and may require optimization for specific applications.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.[3] The goal is to obtain a clean sample in a suitable solvent at an appropriate concentration.

Protocol for Liquid Samples:

-

Dilution: Accurately weigh a portion of the sample containing this compound and dissolve it in a suitable volatile solvent (e.g., methanol, ethanol, dichloromethane, or hexane).[1] The choice of solvent should be based on the polarity of the sample matrix.[1] For samples of unknown polarity, isopropanol or ethanol can be a good starting point.[1]

-

Concentration: The final concentration of the sample should be within the range of 0.1 to 1 mg/mL.[1] The optimal concentration will depend on the sensitivity of the detector and the expected concentration of this compound.

-

Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent column contamination.[4]

-

Internal Standard (Optional but Recommended): For improved quantitative accuracy and precision, the use of an internal standard is recommended.[5] A suitable internal standard should be a compound with similar chemical properties to this compound but well-separated chromatographically. The internal standard should be added to all standards and samples at a constant concentration.

Gas Chromatography (GC) Conditions

The following GC conditions are a recommended starting point for the analysis of this compound.

Table 1: Recommended GC Parameters

| Parameter | Recommended Setting |

| Column | |

| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)[6] |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Inlet | |

| Injection Mode | Split (Split ratio of 50:1, can be optimized) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | |

| Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | |

| Initial Temperature | 60 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C, hold for 5 minutes |

| Detector | |

| Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

Quantitative Analysis

Quantitative analysis is performed by creating a calibration curve using standards of known concentrations.[5]

Protocol for Calibration:

-

Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent.

-

Prepare Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of this compound in the samples.

-

Analysis: Inject the calibration standards and the prepared samples into the GC system.

-

Construct Calibration Curve: Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

-

Determine Sample Concentration: Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the analysis of this compound using the recommended GC method. These values are illustrative and should be determined experimentally during method validation.

Table 2: Typical Chromatographic Performance

| Compound | Retention Time (min) |

| This compound | ~ 8 - 12 |

| Internal Standard (e.g., Undecanenitrile) | ~ 10 - 15 |

Table 3: Method Validation Parameters (Illustrative)

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the GC analysis of this compound.

Caption: Experimental workflow for GC analysis of this compound.

Caption: Key parameters of the GC method for this compound.

References

- 1. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. glsciencesinc.com [glsciencesinc.com]

Application Note: High-Performance Liquid Chromatography for the Analysis of 4-Ethylhexanenitrile

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 4-Ethylhexanenitrile using High-Performance Liquid Chromatography (HPLC). The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document provides a detailed experimental protocol, including sample preparation and chromatographic conditions, alongside representative data. A logical workflow diagram is also included to visually guide the user through the analytical process.

Introduction

This compound is a nitrile compound with potential applications in various chemical syntheses and as an intermediate in the pharmaceutical industry. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation, identification, and quantification of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method developed for this purpose.

Experimental

Chromatographic Conditions

A reversed-phase HPLC method was established for the analysis of this compound. The nitrile group in this compound contains a weak chromophore suitable for UV detection at lower wavelengths. A C18 column is selected for its versatility and common use in the separation of moderately polar organic molecules. The mobile phase, consisting of acetonitrile and water, is a standard choice for reversed-phase chromatography, offering good separation efficiency for a wide range of compounds.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |